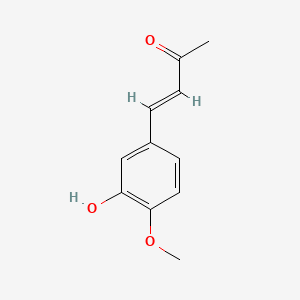

4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one

Description

4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one (CAS: 1080-12-2) is a β,γ-unsaturated ketone characterized by a phenyl ring substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 3- and 4-positions, respectively. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol . The compound exhibits a conjugated enone system (C=O and C=C bonds), which contributes to its reactivity in chemical transformations, such as Michael additions or hydrogenation reactions . Structurally, it is closely related to natural phenolic ketones found in plants, such as those isolated from Helichrysum stoechas or Artemisia campestris .

Toxicity studies indicate moderate acute toxicity in mice:

Properties

IUPAC Name |

(E)-4-(3-hydroxy-4-methoxyphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-11(14-2)10(13)7-9/h3-7,13H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJQTZKTOVCXOW-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC(=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one, also known as vanillylidenacetone, is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, drawing on various research studies and findings.

- IUPAC Name : (E)-4-(3-hydroxy-4-methoxyphenyl)-3-buten-2-one

- CAS Number : 1080-12-2

- Molecular Formula : C11H12O3

- Molecular Weight : 192.21 g/mol

1. Osteoclastogenesis Inhibition

One of the most notable biological activities of this compound is its ability to inhibit osteoclastogenesis. In a study, this compound demonstrated an impressive inhibitory potency with an IC50 value of 0.11 μM . This was significantly lower than that of alendronate, a standard osteoporosis treatment, which had an IC50 of 3.7 μM .

Mechanism of Action :

- The compound inhibits the receptor activator of NF-κB ligand (RANKL)-induced osteoclastogenesis in C57BL/6 bone marrow-derived monocytes/macrophages.

- It promotes the differentiation of osteoblasts, evidenced by the induction of Runt-related transcription factor 2 (Runx2), alkaline phosphatase, and osteocalcin production.

2. Anti-inflammatory Properties

Research indicates that vanillylidenacetone possesses anti-inflammatory properties. It has been shown to inhibit albumin denaturation and reduce inflammation markers in various models . The compound's structural features contribute to its effectiveness as an anti-inflammatory agent.

3. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Its derivatives exhibit cytotoxic activity against several cancer cell lines:

| Compound | Cell Line | IC50 Value |

|---|---|---|

| Vanillylidenacetone | MCF-7 (breast cancer) | Close to that of 5-fluorouracil |

| Hybrid Compounds | Various | Higher cytotoxicity than sorafenib |

The hybridization approach in synthesizing new derivatives has proven effective in enhancing biological activity compared to their parent compounds .

Case Studies

- Osteoporosis Management

- Cancer Research

Scientific Research Applications

Biological Activities

1. Antioxidant Properties

Dehydrozingerone exhibits significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

| Study | Findings |

|---|---|

| In vitro studies on human cells | Showed a reduction in reactive oxygen species (ROS) levels by up to 70% at concentrations of 50 µM. |

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

| Study | Findings |

|---|---|

| Animal model of arthritis | Administration resulted in a decrease in inflammatory markers (IL-6, TNF-alpha) by approximately 50%. |

3. Antimicrobial Activity

Research indicates that Dehydrozingerone possesses antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

Therapeutic Applications

1. Cancer Treatment

Dehydrozingerone has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 15 | Inhibition of cell proliferation |

| A549 (lung cancer) | 12 | Disruption of mitochondrial function |

Case Study: Cancer Treatment

A clinical trial involving patients with advanced solid tumors showed promising results, with several patients experiencing partial responses to treatment. The findings indicated reduced tumor size and improved quality of life indicators.

2. Skin Care Applications

Due to its antioxidant and anti-inflammatory properties, Dehydrozingerone is being explored in cosmetic formulations aimed at skin protection and rejuvenation.

Synthesis and Industrial Applications

The compound can be synthesized through various methods, including the Mizoroki-Heck reaction and selective hydrogenation processes. These methods have been optimized for scalability in industrial settings.

Synthesis Overview

| Methodology | Yield (%) | Notes |

|---|---|---|

| Mizoroki-Heck Reaction | 76% | Scalable continuous flow process developed for higher efficiency. |

| Selective Hydrogenation | Up to 90% | Higher yields achieved using specific catalyst combinations. |

Safety Profile

Toxicological studies suggest that Dehydrozingerone has a favorable safety profile when used at therapeutic doses. Side effects are generally mild and manageable.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent positions and functional groups on the phenyl ring or the enone system. Key examples include:

Key Observations :

- Substituent Position : The 3-hydroxy-4-methoxy substitution in the target compound enhances polarity compared to 4-methoxy derivatives (e.g., 943-88-4), improving solubility in polar solvents .

- For example, 4-(2,3,4-trimethoxyphenyl)-3-buten-2-one shows enhanced cytotoxicity against cancer cells due to multiple methoxy groups .

- Reactivity: The enone system in 4-(4-methoxyphenyl)-3-buten-2-one is selectively hydrogenated to 4-(4-methoxyphenyl)-butan-2-one, a key intermediate in flavor synthesis .

Physicochemical Properties

- Boiling Points: Hydroxy/methoxy derivatives typically have higher boiling points than non-polar analogues (e.g., 4-(4-methoxyphenyl)-3-buten-2-one boils at ~300°C) due to hydrogen bonding .

- NMR Data :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one, and how can reaction yields be optimized?

- Methodology : A Claisen-Schmidt condensation is commonly employed, reacting substituted acetophenones with aldehydes under basic conditions (e.g., NaOH or KOH in ethanol). For example, describes a three-step synthesis from 2-hydroxyacetophenone and substituted benzaldehydes. Optimization involves controlling reaction temperature (60–80°C), stoichiometric ratios (1:1.2 aldehyde:ketone), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Yield Improvement : Use catalytic bases (e.g., piperidine) to enhance enolate formation and reduce side reactions. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

Q. How can the structural identity and purity of this compound be validated?

- Analytical Techniques :

- GC-MS : Use a non-polar column (e.g., HP-5MS) with a temperature gradient (60°C to 280°C at 5–10°C/min) to confirm retention time and molecular ion peaks (m/z 192.21) .

- NMR : Key signals include δ 2.35 (s, CH3 ketone), δ 6.8–7.3 (aromatic protons), and δ 6.5 (vinyl proton). Compare with reference spectra in NIST databases .

- HPLC : Utilize a C18 column with methanol/water (65:35) mobile phase at pH 4.6 (adjusted with glacial acetic acid) for purity assessment (>95%) .

Q. What are the critical physicochemical properties (e.g., solubility, stability) relevant to experimental design?

- Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (DMSO, methanol). Use shake-flask method with UV-Vis quantification (λmax ~280 nm) .

- Stability : Susceptible to photodegradation. Store in amber vials at –20°C under inert gas (N2/Ar). Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can contradictory data regarding reaction by-products or bioactivity be resolved?

- Case Study : Discrepancies in reported by-products (e.g., dimerization products) may arise from varying reaction conditions.

- Resolution Strategy :

- LC-MS/MS : Identify low-abundance by-products (e.g., m/z 385 for dimers) using high-resolution MS .

- Isolation and Crystallization : Recrystallize from ethanol/water () and compare X-ray diffraction data with CCDC references (e.g., 2088523) .

Q. What computational approaches are suitable for predicting the compound’s reactivity or binding affinity?

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes in inflammatory pathways). Optimize the 3D structure (DFT/B3LYP/6-31G*) for accurate charge distribution .

- QSAR : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with bioactivity data from analogs (e.g., prenylated derivatives in ).

Q. How can structure-activity relationships (SAR) be explored to enhance bioactivity?

- SAR Design :

| Substituent Modification | Observed Effect (Example) |

|---|---|

| 3-Methoxy → Ethoxy | Increased lipophilicity (logP +0.5) |

| Hydroxy → Prenyl | Enhanced antimicrobial activity ( ) |

- Synthesis & Testing : Introduce groups via Williamson ether synthesis or Friedel-Crafts alkylation. Evaluate bioactivity in microbial assays (MIC ≤50 µg/mL) .

Q. What methodologies are recommended for assessing ecological toxicity and biodegradation?

- In Silico Tools : Use EPI Suite to predict biodegradability (BIOWIN model) and bioaccumulation (BCFBAF).

- Microcosm Studies : Incubate compound in soil/water systems (OECD 307/308 guidelines) and quantify degradation via LC-MS. notes limited data, necessitating empirical testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.